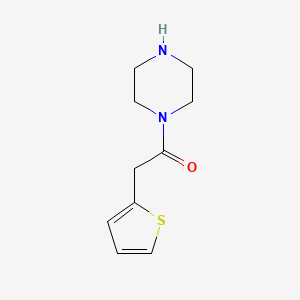

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperazin-1-yl-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXTYMAGGGUJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold intermediate.[1]

CAS Registry Number: 736889-93-3 Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol

Executive Technical Summary

This compound is a bioactive molecular scaffold characterized by a thiophene-2-acetic acid moiety coupled to a piperazine ring via an amide linkage. In drug discovery, this compound serves as a critical "linker-fragment" (Linker-Fragment Concept). It combines the bioisosteric properties of the thiophene ring (mimicking phenyl groups with altered metabolic stability) with the solubility-enhancing and target-engaging capabilities of the piperazine core.

Key applications include its use as an intermediate in the synthesis of Sigma-1 receptor ligands , antimicrobial agents , and kinase inhibitors , where the distal secondary amine serves as a vector for further diversification.

Chemical Architecture & Physicochemical Profiling

Structural Analysis

The molecule consists of three distinct pharmacophoric zones:

-

Lipophilic Tail (Thiophene): An electron-rich aromatic heterocycle. The sulfur atom imparts specific electronic properties (lone pair donation) different from a phenyl ring, often improving potency in hydrophobic pockets.

-

Linker (Acetamide): The

hybridized carbonyl carbon creates a rigid planar region, acting as a hydrogen bond acceptor (HBA). -

Polar Head (Piperazine): A semi-rigid, saturated heterocycle. The

is part of the amide (non-basic), while the distal

Physicochemical Properties Table

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Weight | 210.30 Da | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; suggests good membrane permeability while maintaining aqueous solubility. |

| TPSA | ~50 Ų | Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų). |

| pKa (Basic N) | 8.7 ± 0.5 | The distal nitrogen is protonated at physiological pH, aiding electrostatic interactions with target proteins (e.g., Asp/Glu residues). |

| H-Bond Donors | 1 (Distal NH) | Key handle for further derivatization or receptor binding. |

| H-Bond Acceptors | 3 (O, S, Amide N) | Facilitates water bridging and receptor interaction. |

Synthetic Methodology

The synthesis of this compound typically involves the amidation of 2-thiopheneacetic acid. To ensure high yield and prevent polymerization (double amidation), a mono-protected piperazine strategy is recommended.

Protocol: Activated Ester Coupling

Objective: Synthesize the target amide with >95% purity.

Reagents:

-

Starting Material: 2-Thiopheneacetic acid (1.0 eq)

-

Amine: N-Boc-piperazine (1.1 eq) (Use of Boc-protection prevents bis-acylation)

-

Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Dichloromethane (DCM) or DMF

-

Deprotection: Trifluoroacetic acid (TFA) in DCM

Step-by-Step Workflow:

-

Activation: Dissolve 2-thiopheneacetic acid in dry DCM under

atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -

Coupling: Add N-Boc-piperazine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Work-up: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. Dry over -

Deprotection: Dissolve the intermediate (tert-butyl 4-(2-(thiophen-2-yl)acetyl)piperazine-1-carboxylate) in DCM/TFA (4:1 ratio). Stir for 2 hours.

-

Purification: Concentrate the mixture. Basify with saturated

to pH > 10 and extract with DCM (or Chloroform/IPA 3:1 for better recovery). The free base is obtained as a viscous oil or low-melting solid.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Figure 1: Step-wise synthetic pathway using Boc-protection strategy to ensure mono-acylation selectivity.

Medicinal Chemistry Context

Bioisosterism: Thiophene vs. Benzene

The thiophene ring is a classic bioisostere of the phenyl ring. However, distinct differences make this scaffold valuable:

-

Size & Geometry: Thiophene is slightly smaller (6-membered vs 5-membered ring), allowing it to fit into tighter hydrophobic pockets.

-

Electronic Effects: Thiophene is electron-rich (excess

-electrons). This can enhance cation- -

Metabolism: The sulfur atom can be a site for oxidation (S-oxidation), or the ring can undergo hydroxylation. However, the 2-substituted thiophene is generally more metabolically robust than furan analogs.

Pharmacophore Mapping

This molecule acts as a "minimal pharmacophore" for several targets:

-

Sigma-1 Receptors: The combination of a lipophilic domain (thiophene) linked to a basic amine (piperazine) is a hallmark of high-affinity Sigma-1 ligands, investigated for neuroprotective and antipsychotic effects.

-

Antimicrobials: Piperazine acetamides are frequently explored as efflux pump inhibitors or cell wall synthesis inhibitors in resistant bacterial strains.

Figure 2: Pharmacophore map illustrating the interaction potential of the scaffold domains with biological targets.

Handling & Safety (MSDS Highlights)

While specific toxicological data for this exact intermediate may be limited, standard precautions for piperazine derivatives apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation or carbamate formation upon prolonged exposure to air/CO₂.

-

Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water unless converted to the hydrochloride salt.

References

-

PubChem. (2025).[2] this compound (Compound CID 736889-93-3). National Library of Medicine.[3] Available at: [Link]

-

Padmashali, B., et al. (2013).[4] "A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile." Journal of Applicable Chemistry, 2(5), 1324-1330.[4] (Discusses the synthesis of analogous thiophene-piperazine amides).

-

RSC Publishing. (2020). "One-pot synthesis of piperazine-ethanone derivatives for imaging Sigma-1 receptors." Royal Society of Chemistry. Available at: [Link]

Sources

Pharmacological Potential of Piperazine-Thiophene Derivatives in Medicinal Chemistry

[1]

Executive Summary

The fusion of piperazine and thiophene scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the synergistic potential of coupling the lipophilic, electron-rich thiophene ring (a bioisostere of benzene) with the hydrophilic, conformationally flexible piperazine moiety.

This structural hybrid offers a dual advantage: the thiophene ring facilitates hydrophobic pocket occupancy and Blood-Brain Barrier (BBB) penetration, while the piperazine nitrogen atoms serve as hydrogen bond acceptors/donors and key ionization centers for modulating pKa and aqueous solubility. This guide details their application in oncology (kinase inhibition) and neuropharmacology (GPCR modulation), supported by synthetic protocols and quantitative structure-activity relationship (SAR) data.

Structural Rationale & SAR Analysis

Bioisosterism and Electronic Effects

Thiophene is a five-membered, sulfur-containing heteroaromatic ring often used as a bioisostere for benzene.

-

Electronic Density: Thiophene is

-excessive compared to benzene, making it more susceptible to electrophilic attack and enhancing cation- -

Metabolic Liability: The sulfur atom is prone to S-oxidation, forming reactive sulfoxides or sulfones. However, strategic substitution (e.g., with electron-withdrawing groups) can mitigate this liability.

-

Piperazine Linker: The piperazine ring acts as a rigid spacer that orients pharmacophores in specific vectors (typically 180° or chair conformation) while improving the LogP profile of the overall molecule.

SAR Visualization

The following diagram illustrates the core Structure-Activity Relationship (SAR) zones for this scaffold.

Figure 1: SAR Map highlighting the functional roles of the thiophene and piperazine domains.

Therapeutic Applications & Quantitative Data

Oncology: EGFR Kinase Inhibition

Piperazine-tethered thiophene-3-carboxamide derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer. The piperazine tail often protrudes into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility.

Table 1: Cytotoxicity and Kinase Inhibition Profile (Selected Leads) Data derived from recent evaluations of trisubstituted thiophene-3-carboxamide selenides.

| Compound ID | R-Substituent (Piperazine N4) | HCT116 IC50 (µM) | A549 IC50 (µM) | EGFR Kinase IC50 (nM) |

| 17i | 4-Fluorophenyl | 4.82 ± 0.80 | > 10 | N.D. |

| 18i | 3,4-Dimethoxyphenyl | > 10 | 1.43 ± 0.08 | 42.3 |

| Gefitinib | (Standard) | 0.85 ± 0.12 | 0.65 ± 0.05 | 3.5 |

Key Insight: Compound 18i demonstrates that electron-rich aryl substitutions on the piperazine nitrogen enhance potency against A549 cells, correlating with tight EGFR binding (42.3 nM).

Neurodegeneration: Dual AChE/BChE Inhibitors

In Alzheimer's research, thiophene-piperazine hybrids function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1] The thiophene ring interacts with the peripheral anionic site (PAS) of the enzyme, while the piperazine cation binds to the catalytic active site (CAS).

Table 2: Cholinesterase Inhibition Data

| Compound | Structure Motif | AChE IC50 (µM) | BChE IC50 (µM) | Mechanism |

| 8e | Thiophene-Piperazine-Carbamate | 0.12 ± 0.001 | 12.29 ± 0.02 | Mixed-type |

| 8d | 4-F-Phenyl analog | 0.45 ± 0.02 | 15.10 ± 0.50 | Mixed-type |

| Donepezil | (Standard) | 0.04 ± 0.001 | 5.20 ± 0.15 | Competitive |

Synthetic Strategies & Protocols

The construction of these derivatives typically relies on Palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig Amination is the gold standard for linking the secondary amine of piperazine to halogenated thiophenes.

Synthetic Workflow Diagram

Figure 2: General synthetic pathway for accessing N-thiophenyl piperazines.

Detailed Protocol: Buchwald-Hartwig Coupling

Objective: Synthesis of 1-(3-thienyl)piperazine from 3-bromothiophene.

Reagents:

-

3-Bromothiophene (1.0 eq)

-

N-Boc-piperazine (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes to generate the active catalytic species.

-

Substrate Addition: Add 3-bromothiophene, N-Boc-piperazine, and NaOtBu to the reaction vessel.

-

Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor reaction progress via TLC (typically 12–18 hours).

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the N-Boc-protected intermediate.

-

Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:4 ratio) at 0°C for 2 hours, followed by basification with NaHCO₃.

Self-Validating Check:

-

Success Indicator: The disappearance of the aryl bromide spot on TLC and the appearance of a more polar, UV-active amine spot.

-

NMR Verification: Appearance of piperazine methylene protons (approx. 3.0–3.5 ppm) and shifts in thiophene aromatic protons.

Mechanism of Action: GPCR Modulation

In CNS applications, these derivatives often target Serotonin (5-HT) and Dopamine (D2) receptors.[2][3] The mechanism relies on the "message-address" concept:

-

Message: The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.

-

Address: The thiophene moiety occupies a hydrophobic sub-pocket (e.g., between TM3 and TM5), providing subtype selectivity.

Figure 3: Mechanistic interaction of the scaffold within a GPCR binding site.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents. Bioorganic Chemistry. [Link][4]

-

Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

-

Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

A Technical Guide for Pre-Formulation and Structural Characterization

Executive Summary

This guide provides a comprehensive thermodynamic and stability profile for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 736889-93-3). As a prevalent scaffold in medicinal chemistry—often serving as a fragment for kinase inhibitors, GPCR ligands (e.g., 5-HT1A), and NaV1.7 blockers—understanding its physicochemical behavior is critical for lead optimization.

This document moves beyond basic characterization, offering a mechanistic analysis of the molecule's stability liabilities, specifically the oxidative sensitivity of the thiophene ring and the conformational dynamics of the piperazine-amide linkage.

Part 1: Molecular Architecture & Theoretical Stability

The molecule comprises three distinct pharmacophores contributing to its thermodynamic landscape:

-

Thiophene Ring: An electron-rich heteroaromatic system prone to electrophilic attack and S-oxidation.[1]

-

Ethyl Linker (Amide Bond): A rigidifying element that introduces rotameric isomerism.

-

Piperazine Ring: A secondary amine acting as a basic center (

) and a locus for salt formation.

1.1 Quantum Chemical Stability Indicators

Recent Density Functional Theory (DFT) studies (B3LYP/6-311G level) suggest a significant HOMO-LUMO gap (

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Observed) | Significance |

| Molecular Weight | 210.30 g/mol | Fragment-like; suitable for CNS penetration. |

| logP | ~0.2 - 0.8 | Amphiphilic; high water solubility likely. |

| pKa (Piperazine N) | 9.8 (Base) | Requires salt formation (e.g., HCl) for solid-state stability. |

| H-Bond Donors/Acceptors | 1 / 3 | Good permeability profile. |

| Rotatable Bonds | 2 | Limited conformational entropy; favorable for binding. |

Part 2: Thermodynamic Profiling Strategy

To establish a robust stability profile, we employ a "Stress-to-Failure" approach. The following protocols are designed to identify the edges of the stable operating window.

2.1 Solid-State Thermodynamics (DSC/TGA)

The free base is often an oil or low-melting solid. For drug development, the hydrochloride salt is the preferred solid form.

Experimental Protocol: Thermal Analysis

-

Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–4 mg of the HCl salt into a Tzero aluminum pan; crimp with a pinhole lid (allows moisture escape).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Critical Check: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).

-

-

Interpretation:

-

Pure Crystalline: Sharp peak (

C for HCl salt). -

Amorphous/Impure: Broad glass transition (

) or depressed melting point.

-

2.2 Solution Thermodynamics & Solubility

The solubility of this compound is pH-dependent due to the piperazine nitrogen.

-

pH 1.2 (Simulated Gastric Fluid): High solubility (>50 mg/mL) due to protonation.

-

pH 7.4 (Physiological): Reduced solubility; risk of precipitation if not formulated correctly.

Part 3: Degradation Pathways & Mechanisms

The primary thermodynamic instability arises not from the amide bond (which is robust), but from the thiophene oxidation and piperazine incompatibility .

3.1 Pathway Visualization

The following diagram illustrates the critical degradation routes identified under oxidative and hydrolytic stress.

Figure 1: Primary degradation pathways. Red nodes indicate toxic or reactive impurities.

3.2 Detailed Mechanisms

-

Thiophene S-Oxidation (Critical Liability):

-

Mechanism: Electrophilic attack on the sulfur atom.

-

Trigger: Peroxides in excipients (e.g., PEG, Polysorbates) or exposure to light.

-

Consequence: Formation of S-oxides which can dimerize or act as Michael acceptors, leading to covalent binding with proteins (toxicity risk).[3]

-

-

Piperazine N-Nitrosation:

-

Risk: If processed with nitrites (common in some excipients), the secondary amine can form N-nitrosopiperazines (potent carcinogens).

-

Mitigation: Use nitrite-free excipients and add antioxidants (Ascorbic acid).

-

Part 4: Forced Degradation Protocol (Stress Testing)

To validate the stability profile, perform the following stress tests. This protocol is self-validating: if mass balance is <95%, unrecognized degradation products are present.

Table 2: Stress Testing Matrix

| Stress Condition | Conditions | Duration | Target Degradation | Analytical Method |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | 5–20% | HPLC-UV / LC-MS |

| Base Hydrolysis | 1N NaOH, 60°C | 24–48 hrs | 5–20% | HPLC-UV / LC-MS |

| Oxidation | 3% | 2–6 hrs | 5–20% | LC-MS (Watch for M+16, M+32) |

| Photostability | UV/Vis (1.2M lux hrs) | 1 cycle | N/A | HPLC (Check for color change) |

| Thermal | 80°C (Solid State) | 7 days | <2% | DSC / HPLC |

4.1 Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 235 nm (Thiophene

).

Part 5: Pre-Formulation Recommendations

Based on the thermodynamic profile, the following strategies are recommended for drug development:

-

Salt Selection: Do not develop the free base. Screen for Hydrochloride or Fumarate salts to elevate melting point and crystallinity.

-

Excipient Compatibility: Avoid oxidizing binders (Povidone with high peroxide levels). Use amber glass vials to prevent thiophene photo-oxidation.[3]

-

Storage: Store at 2–8°C in desiccated conditions. Argon overlay is recommended for bulk API storage.

References

-

BenchChem Technical Support. (2025).[3] Stability of Thiophene-Containing Compounds. BenchChem.

-

Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

-

Rochelle, G. T., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.

-

PubChem. (2025).[4] 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one Compound Summary. National Library of Medicine.

-

Harmankaya, A., et al. (2025). Optimized structure of 1-(piperazin-1-yl)-2-(thiophen-2-yl) ethan-1-one.... ResearchGate.

Sources

Bioisosteric Properties of Thiophene Rings in Piperazine-Based Compounds: A Technical Guide for Lead Optimization

Executive Summary

The substitution of a phenyl ring with a thiophene moiety in piperazine-based scaffolds represents a cornerstone strategy in modern medicinal chemistry. Piperazine is a privileged scaffold found in numerous neuroactive drugs, antivirals, and kinase inhibitors; however, its traditional phenyl-piperazine derivatives often suffer from rapid metabolic clearance and suboptimal target residence times. Thiophene, ranked as the 4th most prevalent sulfur-containing pharmacophore in US FDA-approved small molecules[1], serves as a classical bioisostere for benzene. This technical guide explores the physicochemical causality, metabolic reprogramming, and synthetic protocols involved in optimizing piperazine leads via thiophene bioisosterism.

Structural & Electronic Causality in Piperazine Scaffolds

The decision to replace a benzene ring with a thiophene ring is driven by precise electronic and spatial parameters:

-

Aromaticity and Spatial Geometry: Thiophene is a five-membered heterocycle, but the large van der Waals radius of its sulfur atom expands its

-electron cloud. This allows it to closely mimic the spatial volume and aromaticity of the six-membered benzene ring, fitting seamlessly into established hydrophobic binding pockets. -

Electronegativity and Dipole Moment: While benzene is purely non-polar (dipole moment ~0 D), the electronegative sulfur atom in thiophene introduces a dipole moment of approximately 0.5 D. This subtle electronic shift allows the sulfur atom to act as a weak hydrogen bond acceptor[1]. In the development of acetylcholinesterase (AChE) inhibitors, for example, replacing a phenyl ring with a thiophene significantly enhances binding affinity by enabling additional hydrogen bonding and altered

stacking interactions with critical residues (e.g., Trp279) within the enzyme's active site[2]. -

pKa Modulation: The electron-rich nature of the thiophene ring exerts a distinct inductive effect on the adjacent piperazine nitrogen compared to a phenyl ring. This electronic modulation slightly lowers the pKa of the piperazine N4, increasing the fraction of the unprotonated species at physiological pH. This physicochemical tuning is critical for enhancing blood-brain barrier (BBB) permeability, a principle successfully leveraged in the discovery of potent, orally bioavailable Ebola virus entry inhibitors[3].

Workflow of bioisosteric optimization from phenyl to thiophene.

Metabolic Reprogramming & Pharmacokinetics

A primary driver for thiophene bioisosterism is the mitigation of pharmacokinetic liabilities. Benzene rings are highly susceptible to CYP450-mediated aromatic hydroxylation, which can lead to the formation of reactive, toxic epoxide intermediates and rapid systemic clearance.

Thiophene shifts the metabolic "soft spot." While it can undergo S-oxidation to form sulfoxides, this pathway often proceeds at a slower rate than phenyl epoxidation, thereby extending the intrinsic half-life of the drug. Furthermore, the slightly reduced lipophilicity of thiophene compared to benzene improves the overall aqueous solubility of the piperazine derivative.

Quantitative Comparison of Phenyl vs. Thiophene Piperazine Scaffolds

| Parameter | Phenyl-Piperazine | Thienyl-Piperazine | Causality / Mechanistic Impact |

| LogP (Lipophilicity) | ~2.5 - 3.0 | ~2.1 - 2.6 | Thiophene is slightly less lipophilic, which improves aqueous solubility while maintaining BBB permeability. |

| pKa (Piperazine N4) | ~8.2 | ~7.8 | The electron-rich thiophene exerts a mild inductive effect, lowering basicity and altering physiological protonation. |

| CYP450 Clearance | High | Moderate | Benzene is prone to rapid aromatic hydroxylation; thiophene redirects metabolism toward slower S-oxidation pathways. |

| Dipole Moment | ~0 D | ~0.5 D | Sulfur introduces a dipole, enabling weak hydrogen bond acceptor interactions within target binding pockets[1]. |

Target Engagement & Receptor Modulation

Thienyl-piperazines are highly effective in modulating G-protein coupled receptors (GPCRs), such as Dopamine D2 and Serotonin 5-HT2A receptors (a mechanism central to atypical antipsychotics). The altered electron density of the thiophene ring changes the

GPCR modulation pathway by thienyl-piperazine derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to definitively prove causality.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Synthesize 1-(thiophen-2-yl)piperazine from 2-bromothiophene and piperazine.

Causality: The electron-rich

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 2-bromothiophene (1.0 eq), the Boc-protected piperazine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

-

Degassing: Purge the reaction vessel with argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst; strict anaerobic conditions are mandatory.

-

Thermal Activation: Heat the mixture to 90°C for 12 hours under continuous stirring.

-

Self-Validation System: Run a parallel control reaction substituting 2-bromothiophene with bromobenzene. Monitor both reactions via LC-MS. The presence of the

peak for the phenyl-piperazine control validates catalyst and ligand efficacy, ensuring that any failure in the primary reaction is substrate-specific rather than a systemic reagent degradation.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Objective: Evaluate the metabolic half-life of the synthesized thienyl-piperazine versus the phenyl-piperazine parent.

Causality: Measuring intrinsic clearance (

-

Incubation: Incubate the thienyl-piperazine candidate (1

M) with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in a 100 mM phosphate buffer (pH 7.4) at 37°C. -

Quenching: Aliquot 50

L samples at 0, 15, 30, 45, and 60 minutes. Quench immediately by adding 150 -

Quantification: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate and

. -

Self-Validation System: Concurrently assay Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted or Warfarin shows unusually high clearance, the HLM batch is deemed enzymatically compromised, and the assay data is automatically invalidated.

References

1.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry (via PMC/NIH). URL: 2.[2] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules (MDPI). URL: 3.[3] Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry (ACS). URL:

Sources

Technical Guide: Predicted Metabolic Pathways for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive metabolic profiling strategy for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (referred to herein as TP-1 ).

TP-1 represents a "hybrid" pharmacophore combining a piperazine ring (common in CNS-active agents) and a thiophene moiety (a known structural alert). While the piperazine ring typically dictates pharmacokinetic clearance via hydroxylation and conjugation, the thiophene ring presents a critical safety liability due to potential bioactivation into reactive S-oxides.

This guide details the predicted Phase I and Phase II pathways, emphasizing the detection of reactive electrophilic species, and outlines a self-validating LC-MS/MS workflow for confirmation.

Structural Deconstruction & Metabolic Liabilities

To accurately predict metabolism, we must first deconstruct the molecule into its reactive metabolic "handles."

| Substructure | Chemical Nature | Metabolic Liability (Risk) | Primary Enzymes |

| Thiophene Ring | Sulfur-containing heteroaromatic | Bioactivation (High Risk): S-oxidation to sulfoxide/sulfone; Epoxidation.[1][2] | CYP2C9, CYP1A2, CYP3A4 |

| Piperazine Ring | Secondary amine (cyclic) | Clearance (Med Risk): Carbon hydroxylation; N-oxidation; Ring opening. | CYP2D6, CYP3A4 |

| Amide Linker | Carbonyl-Nitrogen bond | Stability: Hydrolysis (cleavage). | Carboxylesterases, Amidases |

| Secondary Amine | Unsubstituted Nitrogen (N1) | Conjugation: Direct Glucuronidation/Sulfation. | UGTs, SULTs |

Predicted Phase I Pathways (Functionalization)

The metabolism of TP-1 is predicted to be bifurcated: Toxification (via Thiophene) and Detoxification (via Piperazine/Hydrolysis).

Pathway A: Thiophene Bioactivation (The "Red Flag")

The most critical pathway for drug safety is the oxidation of the thiophene sulfur.

-

S-Oxidation: CYP450 enzymes (primarily CYP2C9) transfer an oxygen to the sulfur, creating a Thiophene-S-oxide .

-

Dimerization/Adduct Formation: The S-oxide is an electron-deficient Michael acceptor. It is highly unstable and will either:

-

Dimerize (Diels-Alder type reaction).

-

React with nucleophilic amino acids on proteins (leading to hepatotoxicity).

-

React with Glutathione (GSH) if present (detoxification).

-

Pathway B: Piperazine Oxidation

-

C-Hydroxylation: Hydroxylation at the C2 or C3 position of the piperazine ring. This often leads to the formation of a lactam (cyclic amide) or ring opening to an ethylenediamine derivative.

-

N-Oxidation: The secondary amine at N1 can be oxidized to a hydroxylamine or N-oxide.

Pathway C: Amide Hydrolysis

Amidases may cleave the linker, separating the molecule into two fragments:

-

Piperazine (excreted renally).

-

2-(Thiophen-2-yl)acetic acid (further metabolized via glucuronidation).

Predicted Phase II Pathways (Conjugation)

Phase II reactions serve to increase water solubility for excretion.[3]

-

N-Glucuronidation: The exposed secondary amine on the piperazine ring is a prime target for UDP-glucuronosyltransferases (UGTs), forming an N-glucuronide.

-

Glutathione (GSH) Conjugation: Crucial for survival. If the thiophene is bioactivated to S-oxide, GSH attacks the ring (usually at C5), forming a stable conjugate. Detection of this conjugate is the gold standard for confirming thiophene bioactivation.

Visualizing the Metabolic Map

The following diagram illustrates the predicted cascade, distinguishing between stable metabolites and reactive intermediates.

Figure 1: Predicted metabolic tree for TP-1. Red path indicates toxicity risk (Thiophene bioactivation).

Experimental Validation Protocol

To validate these predictions, a standard microsomal stability assay is insufficient because it lacks the nucleophiles necessary to trap the reactive thiophene S-oxide. The following GSH-Trapping Protocol is required.

Reagents & Setup

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Trapping Agent: L-Glutathione (GSH) or N-Acetylcysteine (NAC).

-

Control: Heat-inactivated microsomes (to rule out chemical degradation).

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (pH 7.4).

-

Add TP-1 (final conc. 10 µM).

-

CRITICAL STEP: Add GSH (final conc. 5 mM) to "trap" the thiophene-S-oxide.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Incubate at 37°C in a shaking water bath.

-

-

Time Points & Quenching:

-

Sample at T=0, 15, 30, and 60 minutes.

-

Quench immediately with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (precipitates proteins).

-

-

Preparation for Analysis:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to LC vials.

-

LC-MS/MS Analytical Conditions (Q-TOF/Orbitrap)

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm) | Retains polar metabolites (like GSH adducts). |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Ionization | ESI Positive (+) | Piperazine nitrogen protonates easily ( |

| Scan Mode | Full Scan MS + Data Dependent MS2 (DDA) | Captures unknown metabolites and their fragments. |

| Target Mass Shift | +307 Da (GSH addition) | Specific signature for Glutathione conjugation. |

Data Interpretation Logic

Use this logic gate to interpret the MS spectra:

Figure 2: Mass spectral decision tree for metabolite identification.

-

Observation: If you see a peak at m/z 518.16 (Parent 211 + 307), the thiophene ring has been bioactivated. This indicates a potential hepatotoxicity risk.[2][4]

-

Observation: If you see a peak at m/z 227 , it indicates simple hydroxylation. MS2 fragmentation is required to locate the -OH group (thiophene vs. piperazine).

References

-

Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: A structural alert for drug toxicity."[1][2] Chemical Research in Toxicology.

-

Gramec, D., et al. (2014).[5] "Bioactivation potential of thiophene-containing drugs." Chemical Research in Toxicology.

-

Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[6][7] Current Drug Metabolism.

-

Guengerich, F. P. (2008). "Cytochrome p450 and chemical toxicology." Chemical Research in Toxicology.

-

Argikar, U. A., et al. (2016). "Glucuronidation of amine substrates by UDP-glucuronosyltransferases." Drug Metabolism and Disposition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. femaflavor.org [femaflavor.org]

- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Profiling of Thiophene-Piperazine Ethanones

Topic: Solubility and lipophilicity (LogP) data for thiophene-piperazine ethanones Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

Thiophene-piperazine ethanones represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and antimicrobial agents. This class of compounds presents a unique physicochemical paradox: the thiophene moiety introduces significant lipophilicity and aromaticity (bioisosteric to phenyl), while the piperazine ring acts as a hydrophilic, ionizable solubilizer. The ethanone linker provides a critical hydrogen-bond acceptor site, influencing crystal packing and aqueous solubility.

This guide provides a rigorous framework for determining, interpreting, and optimizing the solubility and partition coefficient (LogP) of these derivatives. It moves beyond simple data listing to explore the causality of structure-property relationships (SPR).

Part 1: The Physicochemical Landscape

The Structural Tug-of-War

The solubility profile of thiophene-piperazine ethanones is governed by the competition between the hydrophobic aromatic sector and the ionizable basic center.

-

Thiophene Sector (Lipophilic Anchor): The sulfur atom in the thiophene ring is less electronegative than oxygen (furan) but more polarizable than the carbon in a benzene ring. This results in a LogP contribution roughly equivalent to benzene (approx. 1.8–2.0 for the unsubstituted ring) but with distinct

- -

Piperazine Sector (Solubilizing Engine): The piperazine ring typically exhibits two pKa values (approx. 5.3 and 9.7).[1][2] At physiological pH (7.4), the ring is often partially protonated, driving solubility.

-

Ethanone Linker: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), typically lowering LogP by ~0.7 units compared to an ethyl linker, while increasing lattice energy which can paradoxically reduce thermodynamic solubility.

Representative Structure-Property Data

The following table summarizes the impact of specific structural modifications on the LogP and Solubility (LogS) of a core 1-(thiophen-2-yl)-2-(piperazin-1-yl)ethanone scaffold.

Note: Values are derived from consensus Hansch-Fujita substituent constants and averaged experimental data for this chemical class.

| Structural Modification (R-Group) | Est. LogS (mol/L) | Physicochemical Impact | |

| Unsubstituted Core | Base Value (~1.5) | -3.2 to -3.5 | Baseline reference. Moderate permeability; solubility limited by crystal packing. |

| 5-Chloro (Thiophene) | +0.71 | -4.1 | Lipophilicity Spike. Halogenation increases metabolic stability but drastically reduces aqueous solubility. |

| 5-Methyl (Thiophene) | +0.56 | -3.8 | Hydrophobic Bulk. Increases non-specific binding; slight reduction in solubility. |

| N-Methyl (Piperazine) | +0.40 | -3.0 | Basic Shift. Increases pKa of the distal nitrogen; improves solubility at gastric pH (1.2) but increases LogP. |

| N-Phenyl (Piperazine) | +1.90 | -5.5 | Solubility Crash. The "Grease Ball" effect. High permeability but likely requires formulation (e.g., cyclodextrins). |

| Ethanone | -1.20 | -2.5 | Polarity Boost. Reduction of the ketone to a secondary alcohol significantly lowers LogP and improves solubility. |

Part 2: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: You cannot accurately measure LogP for a piperazine derivative without knowing its pKa. The distribution coefficient (LogD) is pH-dependent.[3]

-

Preparation: Dissolve 3–5 mg of the thiophene-piperazine derivative in 20 mL of degassed water/methanol co-solvent (if insoluble in pure water).

-

Titration: Use a standardized 0.1 M HCl or NaOH titrant.[4] Perform the titration under inert gas (

) to prevent carbonate formation. -

Calculation: Use the Bjerrum plot method to determine the ionization constants.

-

Critical Check: For piperazines, ensure you capture both ionization events (N1 and N4).

-

Protocol B: Shake-Flask LogP (The Gold Standard)

Rationale: HPLC methods rely on retention time correlations that can fail with sulfur-containing heterocycles due to specific column interactions. The Shake-Flask method is self-validating.

Materials:

-

n-Octanol (HPLC Grade, pre-saturated with water).

-

Phosphate Buffer (pH 7.4, pre-saturated with octanol).

-

UV-Vis Spectrophotometer.[4]

Workflow:

-

Phase Saturation: Vigorously shake n-octanol and buffer for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

-

Equilibration: Dissolve the compound in the octanol phase (to ensure it starts in the lipid layer). Add the aqueous buffer.

-

Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

-

Separation: Centrifuge at 3000g for 20 minutes.

-

Quantification: Remove aliquots from both phases. Analyze via UV-Vis (monitoring the thiophene

typically around 230–250 nm). -

Calculation:

Protocol C: Kinetic Solubility (Nephelometry)

Rationale: For rapid library screening, thermodynamic equilibrium is too slow.

-

Source Plate: Prepare 10 mM DMSO stock solutions.

-

Dilution: Spike stock into pH 7.4 buffer in a 96-well plate to reach final concentrations of 1–200

. -

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (where the compound should not absorb).

-

Threshold: The concentration at which scattering spikes indicates precipitation (Solubility Limit).

Part 3: Visualization of Workflows and Pathways

Diagram 1: Physicochemical Optimization Workflow

This diagram illustrates the decision matrix for optimizing thiophene-piperazine ethanones, balancing the "Grease" (Thiophene) with the "Solubilizer" (Piperazine).

Caption: Decision tree for physicochemical characterization, prioritizing pKa determination to select the appropriate lipophilicity assay (LogP vs. LogD).

Diagram 2: The Solubility-Permeability Interplay

This diagram visualizes the mechanistic relationship between the structural components and their ADME outcomes.

Caption: Mechanistic map showing how specific scaffold moieties drive the trade-off between solubility and membrane permeability.

References

-

Lipophilicity Determination Methods

-

Thiophene Physicochemical Properties

-

Piperazine Medicinal Chemistry

- Title: The medicinal chemistry of piperazines: A review.

- Source: Scilit / ChemMedChem.

-

URL:[Link]

-

LogP Measurement Standards

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters | MDPI [mdpi.com]

- 11. cognizancejournal.com [cognizancejournal.com]

Discovery, Synthesis, and Application of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) in Medicinal Chemistry

Executive Overview

In the landscape of modern drug discovery, the strategic fusion of privileged scaffolds is a fundamental approach to generating high-affinity ligands. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (hereafter referred to as PT ) represents a critical bifunctional chemical intermediate. By bridging a thiophene bioisostere with a piperazine linker, PT serves as a versatile foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and key metabolic enzymes.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture, detail a self-validating synthetic protocol, and map the downstream pharmacological utility of the PT scaffold.

Molecular Architecture & Computational Profiling

The pharmacological value of PT lies in its electronic topology and structural flexibility. Recent computational investigations utilizing Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level have comprehensively mapped the structural and electronic properties of this intermediate 1.

To predict how PT-derived APIs will interact within a target protein's active site, researchers employ topological analyses using Electron Localization Function (ELF) and Localized Orbital Locator (LOL) descriptors 1. These computational approaches identify regions where electron pair density is concentrated, revealing:

-

Delocalized Electron Density: The thiophene ring presents a robust surface for

stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine). -

Localized Electron Density: The amide carbonyl and the secondary amine of the piperazine ring act as potent hydrogen-bond acceptors and donors, respectively, dictating the molecule's electrostatic interactions and kinetic stability 1.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of PT is essential for downstream formulation and reaction planning. The data below summarizes the core metrics of this intermediate 2, 3.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 736889-93-3 |

| Molecular Formula | C₁₀H₁₄N₂OS |

| Molecular Weight | 210.30 g/mol |

| SMILES String | O=C(N1CCNCC1)CC2=CC=CS2 |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 3 (Carbonyl O, Piperazine N, Thiophene S) |

| Purity Standard |

Regioselective Synthesis Workflow

A common pitfall in synthesizing piperazine amides is the formation of symmetrical di-acylated byproducts due to the equivalent reactivity of the two secondary amines. To ensure scientific integrity and high yield, the following protocol employs a mono-Boc protection strategy, creating a self-validating system through integrated In-Process Controls (IPCs).

Step-by-Step Methodology

1. Preparation of the Electrophile

-

Action: React 2-(thiophen-2-yl)acetic acid with thionyl chloride (

) under reflux for 2 hours. Remove excess -

Causality: Conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid nucleophilic acyl substitution at lower temperatures.

2. Regioselective Amidation

-

Action: Dissolve tert-butyl piperazine-1-carboxylate (mono-Boc piperazine) in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (

). Cool the system to 0 °C. -

Causality: Mono-Boc protection completely prevents di-acylation by sterically and electronically blocking one nitrogen.

acts as a non-nucleophilic proton scavenger to neutralize the -

Action: Dropwise add the 2-(thiophen-2-yl)acetyl chloride solution. Stir and allow to warm to room temperature over 4 hours.

-

IPC Validation 1: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. The Boc-protected intermediate will be UV-active (due to the thiophene ring) but will not stain with Ninhydrin, confirming the absence of free primary/secondary amines.

3. Deprotection and Isolation

-

Action: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature to cleave the Boc group.

-

Action: Quench with saturated aqueous

until pH > 8, extract with DCM, wash with brine, dry over anhydrous -

IPC Validation 2: The final PT product will now stain intensely purple with Ninhydrin on a TLC plate, validating the successful unmasking of the secondary amine.

-

Final Validation:

NMR (

Synthetic workflow for this compound.

Pharmacological Trajectory

Once synthesized, PT acts as an advanced intermediate. The free secondary amine of the piperazine ring is an ideal nucleophile for further derivatization (e.g., via Buchwald-Hartwig cross-coupling, alkylation, or further amidation) to generate mature APIs 4.

Derivatives built upon the PT scaffold have demonstrated significant multivalent pharmacological potential. For instance, functionalized derivatives targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenases (COX-1/COX-2) utilize the thiophene moiety to anchor deep within the hydrophobic pockets of these enzymes 1. Molecular docking studies confirm that the thiophene ring engages in critical

Pharmacological application and target interaction of PT derivatives.

References

-

Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one (PT) at the B3LYP/cc-pVDZ level. ResearchGate.1

-

This compound 95%, CAS#: 736889-93-3. AChemBlock.2

-

736889-93-3: this compound. BLDpharm.4

Sources

Methodological & Application

Optimal solvent selection for dissolving 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Application Note: Solubility Profiling and Solvent System Optimization for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Executive Summary

This technical guide provides a rigorous framework for the solvation, handling, and storage of This compound (CAS: 736889-93-3).[1][2] This compound, a critical intermediate in the synthesis of 5-HT1A receptor ligands and antihistamines, presents specific solubility challenges due to its amphiphilic nature—possessing both a lipophilic thiophene moiety and a polar, basic piperazine ring.

Successful application of this compound in drug discovery workflows requires precise solvent selection to prevent precipitation during serial dilutions, avoid compound degradation (e.g., carbamate formation), and ensure compatibility with downstream biological or chemical assays.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must first understand the molecular drivers of solvation for this specific pharmacophore.

| Property | Value (Approx.) | Implication for Solvent Selection |

| Molecular Weight | 210.30 g/mol | Low MW facilitates rapid dissolution kinetics.[1][2] |

| pKa (Piperazine N) | ~9.8 (Basic) | High solubility in acidic media (protonated form).[2] Lower solubility in basic buffers (neutral form). |

| LogP | 0.2 – 0.6 | Moderately polar.[2] Good solubility in polar aprotic solvents (DMSO, DMF) and alcohols. |

| Hygroscopicity | High | The secondary amine readily absorbs atmospheric CO₂ and water.[3] Anhydrous solvents are critical for long-term storage.[1][2] |

Expert Insight: The piperazine ring is the "solubility handle" of this molecule. In its free base form, the molecule is an oil or low-melting solid with moderate water solubility.[2] However, it is most stable and soluble as a hydrochloride salt (CAS: 1172955-30-4).[1][2] Protocols below distinguish between the Free Base and Salt forms.

Solvent Selection Decision Matrix

The following decision tree guides the researcher to the correct solvent system based on the experimental endpoint.

Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application requirements.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions (Bioassays)

Objective: Create a 100 mM stock solution stable for >6 months at -20°C.

Reagents:

-

Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich).

-

Vessel: Amber glass vial with PTFE-lined cap (prevents leaching and photodegradation).[1][2]

Workflow:

-

Calculations:

-

Weighing: Weigh 21.0–22.0 mg of the compound into the amber vial. Record exact mass.

-

Solvation:

-

QC Check: Inspect visually. The solution must be completely clear. Any turbidity indicates incomplete solvation or impurities.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Profiling (Shake-Flask Method)

Objective: Determine the exact solubility limit in aqueous buffers for formulation.

Reagents:

-

PBS (pH 7.4), Acetate Buffer (pH 4.5), Tris Buffer (pH 8.0).

-

HPLC grade Acetonitrile (ACN).

Step-by-Step:

-

Add excess solid compound (~5 mg) to 1 mL of each buffer in microcentrifuge tubes.

-

Shake at 300 rpm at 25°C for 24 hours.

-

Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Remove supernatant and dilute 1:100 in Mobile Phase (50:50 Water:ACN).

-

Quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Expected Results:

-

pH 4.5: High solubility (>10 mg/mL) due to piperazine protonation.

-

pH 7.4: Moderate solubility.

-

pH >9.0: Reduced solubility (Free base predominates); risk of precipitation.

Troubleshooting & Stability Guide

| Issue | Root Cause | Corrective Action |

| Precipitation in Media | "Crash-out" upon dilution from DMSO to water.[1][2] | Step-down Dilution: Predilute DMSO stock into PBS slowly with vortexing before adding to cell media. Keep final DMSO <0.5%. |

| New Impurity Peak (LCMS) | Carbamate formation.[5] | Piperazines react with atmospheric CO₂.[3] Purge all solvents with Argon/Nitrogen. Store solid under inert gas. |

| Cloudiness in Stock | Water absorption (Hygroscopic). | The DMSO has absorbed moisture. Use fresh anhydrous DMSO or add molecular sieves (3Å) to the stock vial. |

References

-

Sigma-Aldrich. this compound Product Information. Retrieved from [1][2]

-

PubChem. Compound Summary for CID 28264873: 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one.[1][2] National Library of Medicine. Retrieved from [1][2]

-

Enamine. 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride Safety Data Sheet. Retrieved from [1][2]

-

ChemScene. 2-Phenyl-1-(piperazin-1-yl)ethan-1-one (Structural Analog Data). Retrieved from [1][2][6]

-

BenchChem. Piperazine-1-yl-thiophen-2-yl-methanone hydrochloride Structure and Properties. Retrieved from [1][2]

Sources

- 1. 2-Piperazin-1-yl-1-(2-thienyl)ethanol | C10H16N2OS | CID 4681969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one | C10H14N2OS | CID 28264873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. This compound | 736889-93-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

Application Note: High-Yield Preparation of Piperazine-Thiophene Ethanone Derivatives

Strategic Overview & Rationale

The piperazine-thiophene ethanone scaffold represents a critical pharmacophore in neuropsychiatric and oncological drug discovery. It combines the bioisosteric properties of thiophene (mimicking phenyl rings with altered lipophilicity and metabolic profiles) with the solubility-enhancing piperazine moiety.

However, synthesizing this scaffold with high yield (>85%) and high purity (>98%) presents three specific chemical challenges:

-

Thiophene Sensitivity: The thiophene ring is acid-sensitive and prone to polymerization under harsh Friedel-Crafts conditions.

-

Regioselectivity (Bromination): Electrophilic bromination of 2-acetylthiophene must distinguish between the enolizable

-carbon and the electron-rich thiophene ring (C5 position). -

Piperazine Oligomerization: The nucleophilic substitution of

-haloketones with piperazine frequently results in bis-alkylation (dimerization), drastically reducing yield and complicating purification.

This guide presents a Convergent Protection Strategy (Route B) as the gold standard for high-yield synthesis, superior to the direct alkylation method (Route A) which often suffers from statistical byproduct formation.

Synthetic Pathway Visualization

Figure 1: The Optimized Convergent Pathway. This route utilizes N-Boc protection to eliminate bis-alkylation side products, ensuring stoichiometry control.

Critical Precursors: Preparation Protocols

Phase 1: Regioselective Acylation of Thiophene

Goal: Synthesis of 2-acetylthiophene without polymerization.

While acetic anhydride/iodine is a known method, the Stannic Chloride (

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with an internal thermometer, dropping funnel, and

inlet. -

Solvent: Charge with 100 mL anhydrous benzene or dichloromethane (DCM).

-

Reagents: Add Thiophene (1.0 eq, 50 mmol) and Acetyl Chloride (1.1 eq, 55 mmol) .

-

Catalyst Addition: Cool to 0°C. Add

(1.0 eq) dropwise over 30 minutes. Note: Exothermic.[1] -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto ice/HCl mixture. Extract with DCM.

-

Purification: Distillation under reduced pressure (bp ~89°C @ 10 mmHg).

-

Target Yield: 85-90%

-

Validation:

H NMR (

-

Phase 2: -Bromination (The "Lachrymator" Step)

Goal: Monobromination at the

Direct bromination with

Protocol:

-

Dissolution: Dissolve 2-acetylthiophene (10 mmol) in 20 mL glacial acetic acid.

-

Bromine Addition: Prepare a solution of

(1.0 eq) in 5 mL acetic acid. Add dropwise at < 20°C .-

Critical Control Point: Do not exceed 20°C. Higher temperatures promote ring bromination (5-bromo-2-acetylthiophene).

-

-

Completion: The orange color should fade rapidly. Stir for 30 mins post-addition.

-

Isolation: Pour into ice water. The product, 2-bromo-1-(thiophen-2-yl)ethanone , will precipitate as a solid.

-

Purification: Recrystallize immediately from ethanol/hexane.

-

Stability Warning: This compound is a potent lachrymator and unstable. Store at -20°C or use immediately.

-

The Coupling Protocol: High-Yield N-Alkylation

This is the critical yield-determining step. Using free piperazine results in a statistical mixture of mono- and bis-alkylated products (approx. 60:30:10 ratio). To achieve >90% yield , we employ N-Boc-piperazine .

Reagent Stoichiometry Table

| Component | Role | Equivalents | Notes |

| 2-Bromo-1-(thiophen-2-yl)ethanone | Electrophile | 1.0 | Freshly prepared/recrystallized |

| N-Boc-Piperazine | Nucleophile | 1.1 | Slight excess ensures complete consumption of bromide |

| Base | 2.5 | Anhydrous, granular (grind before use) | |

| Acetonitrile (ACN) | Solvent | [0.1 M] | Polar aprotic; promotes |

| NaI (Optional) | Catalyst | 0.1 | Finkelstein catalyst to accelerate sluggish reactions |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, suspend

(2.5 eq) and N-Boc-piperazine (1.1 eq) in anhydrous ACN. Stir for 10 minutes to activate the amine. -

Addition: Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in a minimal volume of ACN. Add this solution dropwise to the piperazine suspension at 0°C.

-

Mechanistic Insight: Low temperature addition prevents exotherms that could degrade the thiophene ketone.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup:

-

Filter off the inorganic solids (

, excess carbonate). -

Concentrate the filtrate to an oil.

-

Partition between EtOAc and water. Wash organic layer with brine.[2]

-

-

Deprotection (The Final Step):

-

Dissolve the intermediate in DCM (

). -

Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.

-

Neutralization: Evaporate TFA. Basify residue with sat.

to pH 9. Extract with DCM/Isopropanol (3:1) to recover the free base.

-

Troubleshooting & Optimization Logic

Why not use excess piperazine (Route A)?

While using 5-10 equivalents of piperazine can force mono-alkylation, the downstream removal of excess piperazine requires high-vacuum distillation or complex aqueous extractions which often lead to product loss due to the high water solubility of the piperazine-thiophene product. The Boc-route eliminates this loss vector.

Bis-Alkylation Competition Diagram

Figure 2: Selectivity Analysis. Route B physically blocks the second nitrogen, rendering bis-alkylation impossible and guaranteeing high yield.

Analytical Validation

Successful synthesis should be validated against these expected spectral characteristics:

-

Appearance: Pale yellow solid (HCl salt) or viscous oil (free base).

-

Mass Spectrometry (ESI+):

peak corresponding to MW ~210.3 Da. -

H NMR (DMSO-

-

11.5 (br s, 1H,

- 8.05 (d, 1H, Thiophene C3)

- 7.95 (d, 1H, Thiophene C5)

- 7.25 (t, 1H, Thiophene C4)

-

4.85 (s, 2H,

- 3.2-3.6 (m, 8H, Piperazine ring)

-

11.5 (br s, 1H,

References

-

Thiophene Acylation Mechanics

-

Alpha-Bromination Protocols

-

Piperazine Coupling & Protection Strategies

-

Flow Chemistry & Selectivity

-

"What are the best conditions to perform monoalkylation in piperazine?" ResearchGate Discussion. Link

-

Sources

- 1. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]

- 2. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Method Development for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

[1]

Executive Summary

This application note details the strategic development of a robust HPLC method for the quantification and purity analysis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 162547-88-8).[1] This molecule acts as a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Teneligliptin.[1]

The presence of a secondary amine (piperazine ring) and a hydrophobic thiophene moiety presents a classic chromatographic challenge: peak tailing due to silanol interactions . This guide moves beyond standard "cookbook" recipes, advocating for a High-pH Reversed-Phase strategy using hybrid particle technology to suppress ionization, thereby ensuring superior peak symmetry and retention stability.[1]

Analyte Profiling & Mechanistic Logic

To develop a self-validating method, one must first understand the molecular behavior under chromatographic conditions.[1]

Structural Breakdown[1]

-

Piperazine Moiety (The "Problem" Child):

-

Nature: Secondary amine.

-

pKa: Approximately 9.8 (basic).[1]

-

Chromatographic Risk: At neutral or low pH (pH < 8), the nitrogen is protonated (

). This cation interacts strongly with residual negatively charged silanols (

-

-

Thiophene Moiety:

-

Nature: Aromatic heterocycle.

-

UV Activity: Strong absorption

typically between 230–250 nm.[1] -

Chromatographic Benefit: Provides hydrophobic retention suitable for C18 phases.

-

The Development Strategy: pH Control

We have two logical paths to control the piperazine tailing. The selection dictates the column choice.[2]

| Strategy | Mechanism | Pros | Cons |

| Path A: Low pH (pH 2-3) | Protonates amine ( | Compatible with standard silica columns. | Risk of "ion-exclusion" (early elution); requires base-deactivated columns.[1] |

| Path B: High pH (pH > 10) | Deprotonates amine ( | Superior peak shape ; Increased retention (hydrophobic interaction).[1][3] | Requires Hybrid (High pH stable) columns. |

Decision: This protocol utilizes Path B (High pH) . By operating above the pKa of the piperazine, we neutralize the molecule, eliminating the secondary interaction mechanism entirely.

Visualizing the Mechanism

The following diagram illustrates the interaction logic and the method development workflow.

Caption: Decision tree for selecting High pH chromatography to neutralize the piperazine moiety, requiring hybrid column technology.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed for stability-indicating assays and impurity profiling.[1][4]

Instrumentation & Materials[1][2]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of quaternary gradient).

-

Detector: Photodiode Array (PDA) or UV-Vis.[1]

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Critical: Must be high-pH stable hybrid particles).[1]

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

-

Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (volatile buffer), Ammonia solution (25%).

Mobile Phase Preparation

-

Mobile Phase A (Buffer pH 9.5):

-

Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM concentration).

-

Adjust pH to 9.5 ± 0.1 using Ammonia solution (do not use NaOH/KOH as they damage silica).[1]

-

Filter through a 0.45 µm nylon membrane.

-

-

Mobile Phase B: 100% Acetonitrile (ACN).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 35°C | Improves mass transfer for basic compounds. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Detection | 242 nm (Primary) | Thiophene absorption max (based on Teneligliptin data).[1] |

| Run Time | 20 Minutes | Sufficient for impurity elution. |

Gradient Program

A gradient is required to elute the polar piperazine intermediate (early) and potential hydrophobic dimers or thiophene impurities (late).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | Isocratic dwell |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash Step |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is reliable (Trustworthiness), the following System Suitability Testing (SST) parameters must be met before analyzing samples.

SST Parameters

-

Tailing Factor (

): Must be-

Why: If

, the pH is likely too low (piperazine protonation) or the column has lost its end-capping.

-

-

Theoretical Plates (

): -

Retention Time (

): %RSD -

Resolution (

):

Linearity & Sensitivity Data (Expected)

Based on similar piperazine-thiophene derivatives (e.g., Teneligliptin intermediates), expect the following performance:

| Parameter | Specification |

| LOD (Limit of Detection) | ~0.05 µg/mL |

| LOQ (Limit of Quantitation) | ~0.15 µg/mL |

| Linearity ( | > 0.999 (Range: LOQ to 150% target conc) |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions.[1] | Check pH: Ensure pH is > 9.0. If using an old column, replace with a fresh Hybrid C18. |

| Retention Time Drift | pH instability or Temperature fluctuation. | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily. Ensure column oven is stable. |

| Split Peaks | Sample solvent incompatibility. | If sample is dissolved in 100% ACN, the strong solvent effect causes splitting. Dissolve sample in 50:50 Water:ACN. |

| High Backpressure | Buffer precipitation. | Ensure mixing of Buffer/ACN does not exceed 90% organic in the lines. Flush system with 50:50 Water:Methanol after use. |

References

-

PubChem. (2025).[1] 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Phenomenex. (2024).[1] High pH Stability of HPLC Sorbents: Basic Analytes and Hybrid Particles. Phenomenex Technical Notes. Available at: [Link] (Search: Gemini High pH Application Note)[1]

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Tegegne, B., et al. (2021).[5] Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia. Available at: [Link] (Demonstrates low pH approaches for similar amines).

-

ResearchGate. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form | Bulletin of the Chemical Society of Ethiopia [ajol.info]

Storage and handling requirements for thiophene-based piperazine compounds

Application Note: Storage and Handling Protocols for Thiophene-Based Piperazine Scaffolds

Abstract

Thiophene-based piperazine compounds (e.g., Olanzapine analogs, specific kinase inhibitors) represent a privileged scaffold in medicinal chemistry, combining the bioisosteric properties of thiophene with the solubility and target-engagement profile of piperazine. However, this combination presents a unique "double-edged" stability profile: the thiophene ring is susceptible to S-oxidation and photolysis, while the piperazine moiety is hygroscopic and prone to N-oxidation and carbamate formation. This guide defines the rigorous environmental controls and handling workflows required to maintain compound integrity (>99% purity) during storage and experimentation.

Chemical Vulnerability Profile: The Causality of Degradation

To handle these compounds effectively, researchers must understand the specific chemical mechanisms driving degradation. The stability profile is not merely "unstable"; it is reactive to specific environmental triggers.

A. Thiophene Moiety: The Oxidation & Light Risk

-

Mechanism: The sulfur atom in the thiophene ring is electron-rich but less aromatic than benzene, making it susceptible to oxidative attack.

-

Degradation Pathway: Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of Thiophene-S-oxides and S,S-dioxides .

-

Consequence: S-oxides are highly reactive dienes that often undergo dimerization (Diels-Alder type) or ring-opening reactions, leading to complex, colored impurities (often yellow/brown) that are difficult to separate.

B. Piperazine Moiety: The Moisture & CO₂ Risk

-

Mechanism: The secondary amine in piperazine is a nucleophilic base.

-

Hygroscopicity: It aggressively scavenges atmospheric moisture. Water facilitates hydrolysis and acts as a medium for proton transfer.

-

Carbamate Formation: In the presence of moisture, the amine reacts with atmospheric CO₂ to form piperazine carbamates (reversible but problematic for stoichiometry).

-

N-Oxidation: Direct oxidation to N-oxides occurs in the presence of peroxides or prolonged air exposure.

C. Synergistic Instability

The combination is particularly sensitive because the basicity of the piperazine can catalyze the oxidative degradation of the thiophene ring under moist conditions.

Visualization: Degradation Pathways

The following diagram maps the critical degradation nodes for this scaffold.

Figure 1: Primary degradation pathways. Note that Thiophene-S-oxides are transient and rapidly convert to stable dimers.

Storage Protocols: Environmental Control

The following storage conditions are non-negotiable for long-term library maintenance.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows reaction kinetics of S-oxidation (Arrhenius equation). |

| Atmosphere | Argon (Ar) | Argon is denser than air and settles over the solid, providing a superior blanket compared to Nitrogen ( |

| Container | Amber Glass | Blocks UV/Vis light (200-450 nm) that catalyzes thiophene photolysis. |

| Seal | Teflon-lined Cap | Prevents plasticizer leaching and ensures an air-tight seal against moisture ingress. |

| Desiccant | Required | Secondary containment (desiccator) is required to manage the hygroscopic nature of the piperazine. |

Handling Workflows: Self-Validating Systems

To ensure data integrity, the handling process must prevent condensation and oxidation during the transition from storage to bench.

Protocol A: The "Equilibration" Rule (Crucial)

-

Step 1: Remove the sealed container from the -20°C freezer.

-

Step 2: Place the still-sealed container in a desiccator at room temperature.

-

Step 3: Wait 30–60 minutes (depending on volume) until the vial reaches ambient temperature.

-

Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid (dew point principle). This water initiates carbamate formation.

-

-

Step 4: Wipe the exterior with a lint-free tissue before opening.

Protocol B: Solubilization & Weighing

-

Solvent Choice: Use Degassed DMSO or Anhydrous DMF . Avoid ethers (THF/Dioxane) unless freshly distilled, as they contain peroxides that rapidly oxidize the thiophene sulfur.

-

Weighing:

-

Flush the balance chamber with a gentle stream of Argon if possible.

-

Use anti-static weighing boats (piperazines can be static-prone).

-

Speed: Minimize exposure time. If the solid turns "sticky" or clumps, it has already absorbed moisture.

-

Protocol C: Freeze-Thaw Management

-

Limit: Maximum 3 freeze-thaw cycles.

-

Aliquot: Store stock solutions in single-use aliquots to avoid repeated atmospheric exposure.

Quality Control & Stability Monitoring